Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate

Lipophilicity ADME prediction Physicochemical profiling

Researchers requiring sequential derivatization on electron-deficient pyridines often face supply gaps for regiospecifically halogenated intermediates. Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate resolves this with three orthogonal reactive centers in one scaffold. - Enables amide bond formation at the ethyl ester followed by palladium-catalyzed cross-coupling at the 3-chloro position, eliminating additional functionalization steps. - The combined electron-withdrawing 2-CF3 and 3-Cl motif modulates ring reactivity for consistent cross-coupling outcomes, distinguishing it from non-chlorinated analogs. - Supports systematic SAR library generation in neuropsychiatric and agrochemical discovery programs.

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.6 g/mol
CAS No. 1227603-60-2
Cat. No. B1408079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-2-(trifluoromethyl)isonicotinate
CAS1227603-60-2
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-14-7(6(5)10)9(11,12)13/h3-4H,2H2,1H3
InChIKeyAVOWOEIIHFJWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate: Structural Profile & Procurement


Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate is a polysubstituted pyridine derivative with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.60 g/mol . The compound features an isonicotinic acid ethyl ester core bearing both a chlorine substituent at the 3-position and a trifluoromethyl group at the 2-position of the pyridine ring. As a member of the 2-trifluoromethylisonicotinate ester class, compounds of this structural family are recognized as versatile intermediates for the preparation of active pharmaceutical and agrochemical agents [1]. The concurrent presence of chlorine, trifluoromethyl, and ethyl ester functionalities on a single pyridine scaffold confers a substitution pattern that enables orthogonal derivatization pathways, distinguishing it from mono- or non-substituted analogs in synthetic utility.

Orthogonal Sites 3-Cl, ethyl ester, and pyridine N enable sequential derivatization
Building Block Class Versatile intermediate for pharmaceutical and agrochemical agent synthesis
Defined Regioisomer Specific 3-Cl-2-CF3 pattern supports halogen-bonding interactions

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate: Differentiation from Generic Analogs


Attempting to substitute Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate with generic isonicotinate esters—such as methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5), isopropyl 2-(trifluoromethyl)isonicotinate (CAS 1610419-48-1), or the non-chlorinated acid 2-(trifluoromethyl)isonicotinic acid (CAS 131747-41-6)—would fundamentally alter reaction outcomes due to both electronic and steric perturbations . The 3-chloro substituent acts as a distinct synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-halogenated analogs, while the combined electron-withdrawing effects of the 2-CF3 and 3-Cl groups modulate pyridine ring reactivity in ways that cannot be replicated by mono-substituted or regioisomeric alternatives . The following quantitative evidence guide examines whether procurement-relevant differentiation data exist to justify selecting this specific compound over its closest commercially available comparators.

Non-halogenated analogs
Lack the 3-Cl cross-coupling handle, limiting derivatization to ester transformations only.
Alternative esters
Methyl or isopropyl esters may shift hydrolysis rates; ethyl ester reactivity may not transfer directly.
Regioisomeric variants
Different Cl/F/CF3 arrangements alter electronic and steric profiles; may not replicate target binding geometry.

Differentiation Evidence vs. Close Analogs


Physicochemical Properties vs. Non-Chlorinated Analogs

In the absence of direct head-to-head comparative studies for Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate, class-level inference based on structural analogs with systematic halogenation pattern variation suggests that the 3-chloro substitution alters key physicochemical parameters compared to non-chlorinated 2-(trifluoromethyl)isonicotinate esters . Specifically, the addition of chlorine at the 3-position increases calculated lipophilicity (XLogP3) and polar surface area, influencing the compound's suitability as a building block for membrane-permeable pharmacophores . While no direct experimental comparison data exist for the target compound, procurement decisions may consider that 3-chloro-substituted pyridinecarboxylates generally exhibit distinct cross-coupling reactivity profiles compared to their non-halogenated counterparts [1].

Lipophilicity Shift
Class-level inference
3-Cl expected to increase XLogP3 by ~0.5–1.0 units
Reported trend based on fragment contribution; no experimental data.
Data to verify; in silico only.
Lipophilicity ADME prediction Physicochemical profiling

Orthogonal Reactivity via 3-Chloro Substitution

The 3-chloro substituent in Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate provides a distinct synthetic handle absent in the widely available methyl and isopropyl 2-(trifluoromethyl)isonicotinate esters (CAS 588702-68-5 and 1610419-48-1, respectively) . This halogenation pattern enables orthogonal derivatization pathways: the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, while the 3-chloro position remains available for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) . In contrast, non-chlorinated 2-(trifluoromethyl)isonicotinate esters lack this second reactive site, limiting their utility to ester transformations only . No quantitative yield data for specific cross-coupling reactions with the target compound were identified in accessible sources.

Orthogonal Reactivity
Class-level inference
3 reactive sites vs. 2 in non-halogenated esters
Enables sequential cross-coupling after ester hydrolysis.
No quantitative yield data located.
Cross-coupling Medicinal chemistry Building block utility

Regioisomeric Differentiation: 3-Cl-2-CF3 vs. Alternative Patterns

The specific regioisomeric arrangement of substituents in Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate (3-Cl, 2-CF3, 4-CO2Et) represents a distinct substitution pattern that differs from commercially available alternatives such as methyl 2-chloro-6-(trifluoromethyl)isonicotinate (2-Cl, 6-CF3 pattern) and methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (3-F, 2-CF3 pattern) . While no direct comparative activity data exist for the target compound, the 3-chloro-2-trifluoromethyl arrangement on the isonicotinate scaffold has been explicitly noted as a valuable pharmacophore in agrochemical intermediate development due to its unique electronic distribution and steric profile [1]. The chlorine atom positioned ortho to the pyridine nitrogen (3-position in the IUPAC isonicotinate numbering) can participate in halogen bonding interactions that are geometry-dependent and cannot be replicated by fluorine substitution or alternative regioisomers .

Regioisomeric Identity
Class-level inference
3-Cl-2-CF3 pattern distinct from 2-Cl-6-CF3 and 3-F-2-CF3 alternatives
Halogen-bonding geometry may differ; non-interchangeable for applications needing this pattern.
No biological or reactivity comparison data.
Regioselectivity Structure-activity relationship Halogen bonding

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate: Application Scenarios


TAAR1 Agonist Synthesis via Orthogonal Derivatization

2-Trifluoromethylisonicotinate esters are established intermediates for trace amine-associated receptor 1 (TAAR1) agonists, a class of compounds under investigation for neuropsychiatric disorders . Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate is specifically suited for TAAR1 scaffold elaboration where sequential derivatization is required: the ethyl ester enables initial amide bond formation after hydrolysis, while the retained 3-chloro group permits subsequent palladium-catalyzed cross-coupling to introduce aryl or heteroaryl diversity at the pyridine 3-position [1]. This orthogonal reactivity pattern distinguishes it from non-halogenated 2-(trifluoromethyl)isonicotinate esters, which cannot support post-amide cross-coupling diversification without additional functionalization steps [2].

Agrochemical Building Block: Herbicide & Insecticide Scaffolds

Isonicotinate esters bearing trifluoromethyl groups are utilized as intermediates in the synthesis of agrochemicals, particularly herbicides and insecticides, where the trifluoromethyl group enhances lipophilicity and metabolic stability of active ingredients . The specific 3-chloro-2-trifluoromethyl pattern provides a substitution motif that has been recognized as valuable in agrochemical lead optimization, offering a halogen bonding-capable chlorine atom in proximity to the electron-withdrawing trifluoromethyl group [1]. This compound serves as a building block for generating libraries of pyridine-4-carboxamide derivatives with varied 3-position substituents introduced via cross-coupling chemistry, enabling systematic structure-activity relationship exploration in pesticide discovery programs [2].

Synthetic Methodology: Sequential Functionalization Platform

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate provides a defined substrate for developing and optimizing sequential functionalization methodologies on electron-deficient pyridine systems . The compound contains three synthetically distinct reactive centers—ethyl ester (hydrolyzable to carboxylic acid), aryl chloride (cross-coupling competent), and pyridine nitrogen (alkylation or N-oxidation)—enabling chemists to investigate chemoselective reaction conditions without cross-interference [1]. This makes it a valuable tool compound for reaction development laboratories focused on pyridine functionalization, where systematic understanding of substituent electronic effects on cross-coupling efficiency is required [2].

Application
Selection Property
Validation Focus
TAAR1 agonist synthesis for neuropsychiatric disorder research
Orthogonal 3-Cl handle enables post-amide cross-coupling diversification
Hydrolysis and palladium-catalyzed coupling efficiency
Agrochemical building block optimization (herbicide/insecticide scaffolds)
3-Cl-2-CF3 motif provides halogen-bonding capability
Cross-coupling diversity and SAR exploration in pesticide programs
Sequential functionalization methodology platform
Three synthetically distinct reactive centers (ester, Cl, pyridine N)
Chemoselective reaction condition development

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